(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
(1,5-diphenyltriazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWRKBPJWNVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods: The scalability of this reaction makes it suitable for industrial synthesis .
Types of Reactions:
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Biological Activities
Research indicates that (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol exhibits significant biological activities:
- Antimicrobial Properties : In vitro studies have shown that triazole derivatives often possess antimicrobial and antifungal properties. For example, compounds similar to this compound have demonstrated effectiveness against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth by interacting with specific enzymes and receptors involved in cancer pathways .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets opens avenues for designing new therapeutic agents.
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new drugs targeting bacterial and fungal infections. |
| Anticancer Drugs | Potential use in formulating treatments for various cancers. |
Agricultural Chemistry
Triazole derivatives are known for their fungicidal properties. Research is ongoing into their application as agricultural fungicides to protect crops from fungal diseases.
Material Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, showing promising results compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of this compound, researchers evaluated its effects on breast cancer cell lines. The results indicated that treatment with this compound led to a substantial reduction in cell viability after 48 hours of exposure. The compound's mechanism of action was linked to apoptosis induction through caspase activation pathways .
Mechanism of Action
The mechanism of action of (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Fluorophenyl and Methylphenyl Derivatives
- (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol (): This compound replaces one phenyl group with a 4-fluorophenyl substituent. The electron-withdrawing fluorine atom enhances metabolic stability and influences intermolecular interactions (e.g., C–F⋯O/N hydrogen bonds), as observed in its crystal structure. It exhibits mild α-glycosidase inhibition activity, though less potent than its aldehyde analog .
Benzyl-Substituted Derivatives
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (): Replacing one phenyl group with a benzyl substituent introduces flexibility and modulates electronic properties. This compound, synthesized via ZnO-CTAB catalysis, has a molecular ion peak at m/z 190.10 [M+H]⁺, suggesting a lower molecular weight compared to the diphenyl analog .
Heterocycle-Fused Derivatives
- Pyridyl- and Quinoxalinyl-Triazole Methanols (): Compounds like (1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)methanol incorporate fused heterocycles, enhancing π-π stacking interactions and binding affinity to biological targets. These derivatives often show improved bioactivity but may suffer from reduced aqueous solubility due to increased hydrophobicity .
Functional Group Modifications
Aldehyde vs. Methanol Groups
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde (): Replacing the hydroxymethyl group with an aldehyde significantly boosts α-glycosidase inhibition activity. The aldehyde’s electrophilic nature likely facilitates covalent interactions with enzyme active sites, a mechanism absent in the methanol derivative .
Oxoacetate Derivatives
- 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)-2-oxoacetate (): This compound replaces the methanol group with an oxoacetate ester, introducing a ketone and ester functionality.
Physicochemical Properties
- Crystallography and Solubility :
The diphenyl compound’s crystal packing likely involves strong π-π interactions between phenyl rings, reducing solubility compared to fluorinated or aldehyde-containing analogs . - Hydrogen Bonding: The hydroxymethyl group enables O–H⋯N/O hydrogen bonds, as seen in (2-(4-fluorophenyl)-2H-triazol-4-yl)methanol, which could enhance crystallinity and stability .
Biological Activity
(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound characterized by a triazole ring structure with two phenyl groups at the 1 and 5 positions and a hydroxymethyl group at the 4 position. Its molecular formula is C₁₅H₁₃N₃O, with a molecular weight of approximately 253.29 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The structural arrangement of this compound enhances its solubility and biological activity compared to other triazole derivatives. The presence of the hydroxymethyl group is particularly significant as it may facilitate better interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Antifungal Activity
The compound also exhibits antifungal properties. Studies have reported that it can inhibit the growth of fungal strains such as Candida species and Aspergillus species. The mechanism appears to involve disruption of fungal cell membrane integrity.
Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may bind effectively to targets such as:
- Enzymes: Inhibition of enzymes involved in cell proliferation.
- Receptors: Modulation of receptor activity related to inflammatory responses.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- In Vivo Studies: Research conducted on animal models demonstrated significant tumor reduction when treated with this compound compared to control groups.
- Combination Therapies: Studies indicate enhanced efficacy when used in combination with standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, reacting phenylacetylene derivatives with azides under Cu(OAc)₂ catalysis yields the triazole core. Substituent positioning (1,5-diphenyl vs. 1,4-regioisomers) is controlled by steric and electronic factors, with Cu(I) favoring 1,4-adducts unless bulky ligands or slow reaction kinetics promote 1,5-isomers . A specific protocol involves reacting (3-ethoxy-2,3-dioxopropyl)dimethylsulfonium bromide with sodium azide and benzaldehyde in DMSO to form triazolyl glyoxylates, which are reduced to the methanol derivative .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm, methanol -OH at δ 4–5 ppm). Discrepancies in peak splitting may arise from rotamers or hydrogen bonding .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 294.1 for CHNO). Isotopic patterns distinguish chlorine-containing byproducts .
- X-ray Crystallography : SHELXL refines crystal structures, resolving disorder in phenyl rings or methanol orientation. Hydrogen-bonding networks are analyzed using Olex2 or Mercury .
Q. What are the primary biological targets of this compound, and how is its activity validated?
- Methodological Answer : The triazole core and methanol moiety enable interactions with proteins like tubulin. Competitive binding assays (e.g., colchicine displacement) confirm tubulin inhibition, while microtubule polymerization assays quantify IC values. Structural analogs with fluorophenyl groups show enhanced activity due to improved hydrophobic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the triazole core?
- Methodological Answer :
- Catalyst Screening : Cu(I)/ligand systems (e.g., tris(triazolyl)methanol) enhance regioselectivity. Immobilized catalysts on resins enable recycling without activity loss .
- Solvent and Temperature : DMSO at −35°C minimizes side reactions in glyoxylate synthesis .
- Purification : Gradient silica chromatography (hexane/EtOAc) separates regioisomers, while recrystallization from MeOH/water removes unreacted azides .
Q. What strategies resolve data contradictions in X-ray crystallography, such as disorder or twinning?
- Methodological Answer : SHELXL’s TWIN and BASF commands model twinning, while PART and ISOR restraints address anisotropic displacement of phenyl rings. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks .
Q. How can derivatives be designed to enhance bioactivity while maintaining synthetic feasibility?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to improve tubulin binding. Fluorine substitution at the 3-position increases metabolic stability .
- Metal Complexation : Fe(III) or Co(II) complexes with triazole ligands show amplified antibacterial effects (e.g., MIC = 8 µg/mL against S. aureus) via redox cycling .
Q. What mechanistic insights explain the compound’s tubulin inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding at the colchicine site, with the triazole ring forming π-π interactions with β-tubulin’s Tyr224. Free energy calculations (MM-PBSA) validate stability, while fluorescence quenching assays measure binding constants (K ~ 0.5 µM) .
Q. How are unexpected byproducts or regiochemical deviations addressed during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
